
1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H21ClN2S and its molecular weight is 356.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Imidazole derivatives, including those structurally related to the compound , have been studied for their effectiveness in inhibiting corrosion. For example, Ouakki et al. (2019) investigated the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in sulfuric acid medium, finding high resistance and mixed-type inhibition behaviors with inhibition efficiencies up to 96% (Ouakki et al., 2019). Similarly, Gašparac et al. (2000) found that certain imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, are effective corrosion inhibitors for copper in hydrochloric acid (Gašparac et al., 2000).
Antifungal Activity
- The antifungal properties of imidazole derivatives have been a subject of research. For instance, a study by Ellis et al. (1964) on a series of 4(5)‐arylimidazoles and their N‐alkyl derivatives, including isobutyl groups, showed good in vitro antifungal action against various strains, suggesting potential antifungal applications (Ellis et al., 1964).
Interaction with Metals
- Imidazole derivatives have been investigated for their interactions with metals, which is significant in developing metal-based chemotherapies and understanding molecular structures. For instance, Navarro et al. (2000) explored complexes formed by reaction of imidazole derivatives with CuCl2, indicating potential in chemotherapy against tropical diseases (Navarro et al., 2000). Additionally, Papadopoulos and Hollstein (1982) studied the tautomerism in 2-substituted imidazoles, highlighting the importance of imidazole derivatives in understanding chemical structures and interactions (Papadopoulos & Hollstein, 1982).
Electronic Properties and Molecular Docking
- The electronic properties and potential molecular docking of imidazole derivatives have also been a subject of study. Jayasheela et al. (2018) conducted a comprehensive characterization of a similar compound, revealing insights into its electronic properties and potential as an anti-Candida agent (Jayasheela et al., 2018).
Experimental and Computational Investigations
- Singh et al. (2017) conducted experimental and computational studies on imidazole derivatives as corrosion inhibitors for steel, emphasizing the importance of these compounds in industrial applications (Singh et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-14(2)13-24-20-22-12-19(16-6-4-15(3)5-7-16)23(20)18-10-8-17(21)9-11-18/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJOTXRVYQCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
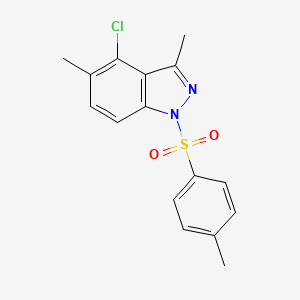
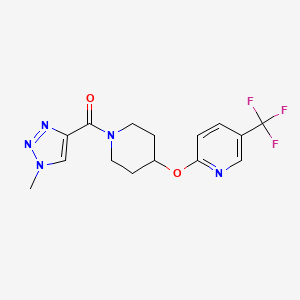


![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)
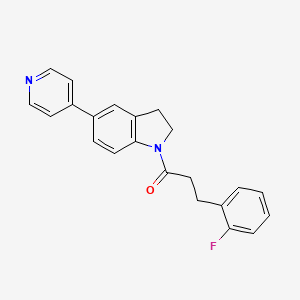

![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)
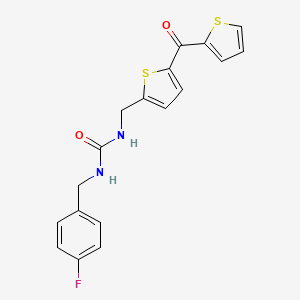
![8-Bromo-2-butan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2671065.png)
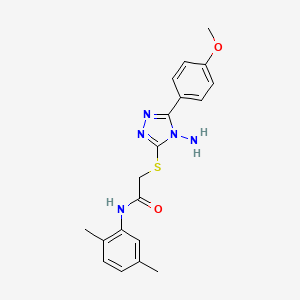
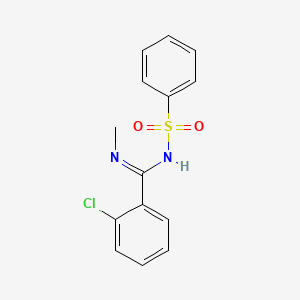
![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)
